molecular formula C25H39N5O4 B10964938 5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10964938
M. Wt: 473.6 g/mol
InChI Key: KULISTBSGTYNNP-UHFFFAOYSA-N
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Description

5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.

    Alkylation: The 4-acetylpiperazine is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Condensation Reaction: The alkylated piperazine derivative is then condensed with a suitable aldehyde or ketone to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the pyrimidine ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system. The compound may also interact with enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds are also used in medicinal chemistry and have similar biological activities.

    Pyrazole Derivatives: These compounds share a similar heterocyclic structure and are used in various applications, including as pharmaceuticals and agrochemicals.

    Pyrrolopyrazine Derivatives: These compounds have similar synthetic routes and applications in medicinal chemistry.

Uniqueness

What sets 5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-1,3-DICYCLOHEXYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE apart is its unique combination of structural features, including the piperazine and pyrimidine rings, as well as the cyclohexyl groups. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H39N5O4

Molecular Weight

473.6 g/mol

IUPAC Name

5-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C25H39N5O4/c1-19(31)28-16-14-27(15-17-28)13-12-26-18-22-23(32)29(20-8-4-2-5-9-20)25(34)30(24(22)33)21-10-6-3-7-11-21/h18,20-21,32H,2-17H2,1H3

InChI Key

KULISTBSGTYNNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCN=CC2=C(N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4)O

Origin of Product

United States

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